
4-(2-Fluoroethoxy)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Fluoroethoxy)-2-hydroxybenzoic acid is an organic compound with the molecular formula C9H9FO4 It is a derivative of salicylic acid, where the hydroxyl group at the ortho position is substituted with a 2-fluoroethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Fluoroethoxy)-2-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with salicylic acid.
Etherification: The hydroxyl group of salicylic acid is etherified using 2-fluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: The intermediate product is then hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Fluoroethoxy)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoroethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 4-(2-Fluoroethoxy)-2-oxobenzoic acid.
Reduction: Formation of 4-(2-Fluoroethoxy)-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-Fluoroethoxy)-2-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with unique properties, such as polymers with enhanced thermal stability.
Biological Studies: It can serve as a probe in biochemical assays to study enzyme activity or protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(2-Fluoroethoxy)-2-hydroxybenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The fluoroethoxy group can enhance the compound’s binding affinity and selectivity towards its molecular targets. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Fluoroethoxy)benzoic acid: Similar structure but lacks the hydroxyl group.
2-Fluoro-4-(2-fluoroethoxy)benzoic acid: Contains an additional fluorine atom on the benzene ring.
Uniqueness
4-(2-Fluoroethoxy)-2-hydroxybenzoic acid is unique due to the presence of both the fluoroethoxy and hydroxyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity and binding affinity in various applications.
Propiedades
Número CAS |
651331-95-2 |
|---|---|
Fórmula molecular |
C9H9FO4 |
Peso molecular |
200.16 g/mol |
Nombre IUPAC |
4-(2-fluoroethoxy)-2-hydroxybenzoic acid |
InChI |
InChI=1S/C9H9FO4/c10-3-4-14-6-1-2-7(9(12)13)8(11)5-6/h1-2,5,11H,3-4H2,(H,12,13) |
Clave InChI |
KOXHYQUTGYFRDF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OCCF)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-[2-[[2-(2-Chlorobenzoyl)-4-nitrophenyl]amino]-1-methyl-2-oxoethyl]-carbamic Acid Phenylmethyl Ester](/img/structure/B13417181.png)
![(3R,6R)-3,4,5-trihydroxy-6-[3-[1-hydroxy-4-[methyl(nitroso)amino]butyl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B13417183.png)
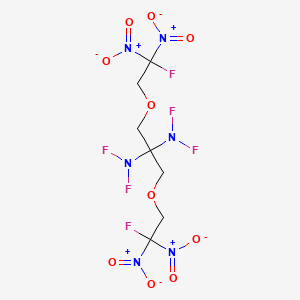

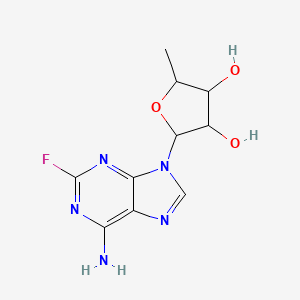

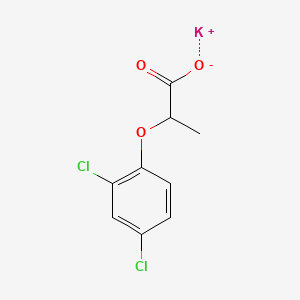
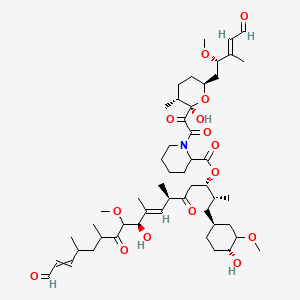


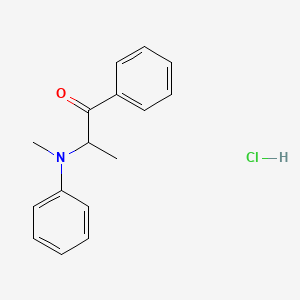
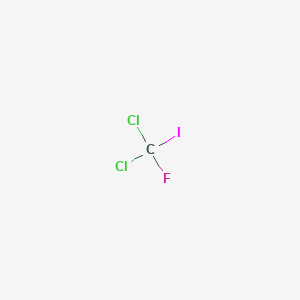
![N-[2-(2-bromo-4-methylphenoxy)ethyl]-3-methoxypropan-1-amine](/img/structure/B13417267.png)
